molecular formula C19H24FN3O2 B2473679 7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415631-41-1

7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No. B2473679
CAS RN: 2415631-41-1
M. Wt: 345.418
InChI Key: WWPQJADCQIBMJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the quinazolinone moiety could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinazolinone derivatives are biologically active and could interact with various enzymes or receptors in the body .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis. Additionally, the structure of the compound could be modified to improve its properties or activity .

properties

IUPAC Name

7-fluoro-3-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-15-3-4-17-18(10-15)21-13-23(19(17)24)11-14-5-7-22(8-6-14)12-16-2-1-9-25-16/h3-4,10,13-14,16H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPQJADCQIBMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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